4-(Thiophen-2-yl)thiazole-2-carboxylic acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
4-(Thiophen-2-yl)thiazole-2-carboxylic acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, established synthetic methodologies, and known biological relevance. This document is designed for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-derived insights to facilitate the use of this molecule as a key building block or lead compound in novel therapeutic design.
Table of Contents
-
Introduction to the Thiophene-Thiazole Scaffold
-
Core Physicochemical and Structural Properties
-
Synthetic Pathways and Methodologies
-
Biological Significance and Therapeutic Potential
-
Analytical Characterization Techniques
-
References
Introduction to the Thiophene-Thiazole Scaffold
The combination of thiophene and thiazole rings within a single molecular framework results in a scaffold with compelling electronic and structural characteristics for drug design. The thiophene ring is a well-regarded bioisostere of the phenyl group, often employed to enhance metabolic stability and modulate pharmacokinetic profiles.[1][2] The thiazole moiety, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure found in numerous approved pharmaceuticals, prized for its ability to participate in hydrogen bonding and other non-covalent interactions within protein binding sites.[3][4] The linkage of these two heterocycles, particularly with the inclusion of a carboxylic acid functional group, creates a molecule with multiple potential points for synthetic elaboration and interaction with biological targets.
Core Physicochemical and Structural Properties
A deep understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for guiding formulation development.
Structural and Electronic Attributes
4-(Thiophen-2-yl)thiazole-2-carboxylic acid has a largely planar structure, which can be advantageous for π-stacking interactions with aromatic amino acid residues in target proteins. The electron-withdrawing character of the thiazole ring and the carboxylic acid group influences the electron density of the thiophene ring, potentially impacting its metabolic fate.
Table 1: Key Physicochemical Parameters
| Property | Value | Source(s) |
| Molecular Formula | C8H5NO2S2 | [5] |
| Molecular Weight | 211.26 g/mol | [5] |
| CAS Number | 24044-07-3 | [5] |
| Computed XLogP3 | 2.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Appearance | Yellow solid | [7] |
| Melting Point | 118–120 °C | [7] |
Note: Some values are computationally predicted and should be confirmed experimentally for specific applications.
Solubility and Lipophilicity
The carboxylic acid group confers a degree of aqueous solubility, which is pH-dependent. At physiological pH, the deprotonated carboxylate will enhance water solubility. However, the two heterocyclic rings contribute to the molecule's overall lipophilicity. The predicted XLogP3 of 2.8 suggests a balance between lipophilicity and hydrophilicity, a key factor for oral bioavailability.[6]
Synthetic Pathways and Methodologies
The synthesis of 4-(thiophen-2-yl)thiazole-2-carboxylic acid can be accomplished through various established organic chemistry reactions. The Hantzsch thiazole synthesis is a particularly common and efficient method.[8][9]
Primary Synthetic Route: Hantzsch Thiazole Synthesis
This classical method involves the condensation of an α-haloketone with a thioamide.[8][9][10] For the target molecule, the synthesis would typically proceed by reacting 2-bromo-1-(thiophen-2-yl)ethanone with a thiooxamate ester, followed by hydrolysis of the resulting ester.
Caption: Generalized workflow for the Hantzsch synthesis of 4-(thiophen-2-yl)thiazole-2-carboxylic acid.
Detailed Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis.
Part A: Synthesis of Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate
-
In a round-bottom flask, dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1.0 equivalent) in a suitable solvent such as ethanol.
-
Add ethyl thiooxamate (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Isolate the crude product by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Part B: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ethyl ester from Part A in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully consumed, as indicated by TLC.
-
Remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Biological Significance and Therapeutic Potential
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][7][11] The thiazole scaffold is present in over 18 FDA-approved drugs.[3]
Derivatives of the 4-(thiophen-2-yl)thiazole core have been investigated for several therapeutic applications:
-
Anti-inflammatory and Analgesic Agents: Substituted 4-(chlorothiophen-2-yl)thiazol-2-amine derivatives have been synthesized and shown to be potent inhibitors of COX/LOX pathways, demonstrating both anti-inflammatory and analgesic effects in vivo.[11]
-
Anticancer Agents: The thiazole and thiadiazole scaffolds are being explored for the development of c-Met kinase inhibitors for cancer treatment.[7]
-
Antimicrobial Activity: The thiazole nucleus is a common feature in various antibacterial and antifungal agents.[7]
The carboxylic acid moiety of the title compound provides a crucial point for interaction with biological targets through hydrogen bonding or ionic interactions, and also serves as a synthetic handle for creating ester or amide derivatives to explore structure-activity relationships.
Caption: Interplay of structural features and potential biological activities.
Analytical Characterization Techniques
The identity and purity of 4-(thiophen-2-yl)thiazole-2-carboxylic acid are typically confirmed using a suite of standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, with characteristic stretches for the O-H and C=O of the carboxylic acid, and vibrations from the aromatic rings.[7]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.[7]
Conclusion and Future Directions
4-(Thiophen-2-yl)thiazole-2-carboxylic acid is a versatile and valuable scaffold for drug discovery and development. Its accessible synthesis and the proven biological relevance of its constituent heterocycles make it an attractive starting point for lead optimization campaigns. Future research efforts should be directed towards the synthesis and screening of derivative libraries to fully explore the therapeutic potential of this compound class against a range of biological targets. Further studies to determine its pharmacokinetic and toxicological profiles will also be essential for its advancement as a potential drug candidate.
References
- Shah, S. A. A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry.
-
Keserű, G. M., & Flachner, B. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2569.
- Lv, P., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(42), 25035-25051.
- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14197-14266.
- Singh, R., & Kaur, H. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(5), 1443.
-
PubChem. (n.d.). 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
-
Drug Hunter. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Springer. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Thiophen-2-yl-1,3-thiazole-4-carboxylate | C8H4NO2S2- | CID 6932042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
